N-Methyl 2-benzyloxy-5-fluorobenzylamine

Description

IUPAC Nomenclature and Systematic Chemical Identification

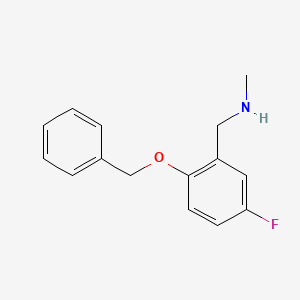

The systematic chemical identification of N-Methyl 2-benzyloxy-5-fluorobenzylamine follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound bears the Chemical Abstracts Service registry number 1096291-17-6 and possesses the molecular formula C₁₅H₁₆FNO. The official IUPAC designation for this substance is 1-(5-fluoro-2-phenylmethoxyphenyl)-N-methylmethanamine, which systematically describes the molecular architecture through its functional group positioning and substitution patterns.

The molecular weight of this compound has been determined to be 245.29 grams per mole, as confirmed through multiple analytical sources. This molecular mass reflects the combined contribution of the benzyloxy substituent, the fluorine atom, and the N-methylated amine functionality. The compound exists as a secondary amine derivative with a methyl group attached to the nitrogen atom, distinguishing it from primary benzylamine analogs.

The International Chemical Identifier string for this compound is InChI=1S/C15H16FNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3, providing a standardized representation of its molecular connectivity. The corresponding InChI Key OCTXNNRWRKOWTB-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval systems. The Simplified Molecular Input Line Entry System notation CNCC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 offers an alternative linear representation of the molecular structure.

Alternative nomenclature systems refer to this compound as Benzenemethanamine, 5-fluoro-N-methyl-2-(phenylmethoxy)-, highlighting the benzene ring substitution pattern and functional group arrangement. The systematic naming emphasizes the presence of the 5-fluoro substituent on the primary benzene ring, the 2-positioned phenylmethoxy group, and the N-methyl modification of the benzylamine backbone.

Properties

IUPAC Name |

1-(5-fluoro-2-phenylmethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTXNNRWRKOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl 2-benzyloxy-5-fluorobenzylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound is characterized by its unique benzyloxy and fluorobenzyl moieties, which are crucial for its biological activity. Detailed synthetic pathways often include nucleophilic substitution reactions and purification processes such as column chromatography to yield the final product in high purity and yield.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structural features have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The mechanism of action appears to involve disruption of cell wall biosynthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. A recent study highlighted that compounds with similar fluorinated benzylamines exhibited G2/M phase arrest in colorectal cancer cells, suggesting a potential mechanism involving microtubule stabilization or destabilization . The IC50 values for these compounds were reported in the low nanomolar range, indicating potent activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in the substituents on the benzyl ring and the position of the fluorine atom have been systematically studied. For example, modifications to the benzyloxy group significantly affect binding affinity and selectivity towards target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

| Substituent | Biological Activity | IC50 (µM) |

|---|---|---|

| Benzyloxy | Moderate Antimicrobial | 10 |

| Fluorobenzyl | High Anticancer Activity | 0.5 |

| Methyl Group | Enhances Solubility | - |

Case Studies

- Antitubercular Activity : A study evaluated a series of compounds structurally related to this compound against clinical strains of Mtb. The results indicated that these compounds did not show cross-resistance to existing antituberculosis drugs, suggesting a novel mechanism of action .

- Cytotoxicity in Cancer Models : In another study focusing on colorectal cancer, compounds exhibiting similar structural motifs were tested for their ability to induce apoptosis in HCT-116 cells. The results showed significant cell death correlated with alterations in cyclin B1 expression and increased reactive oxygen species levels .

Scientific Research Applications

Therapeutic Applications

N-Methyl 2-benzyloxy-5-fluorobenzylamine has potential therapeutic applications due to its structural characteristics, which allow it to interact with various biological targets.

1.1 Antiviral Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects against viral enzymes. For instance, derivatives of this compound have been evaluated for their efficacy against integrase enzymes involved in HIV replication. In vitro studies suggest that analogues with specific substitutions at the benzyl group demonstrate significant potency, with IC50 values in the low nanomolar range, indicating strong antiviral activity .

1.2 Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's, compounds with similar structures have been investigated for their ability to inhibit cholinesterases and amyloid beta aggregation. These actions may lead to neuroprotective effects, making them candidates for further development as therapeutic agents for Alzheimer's disease .

1.3 Cardiovascular Applications

this compound has been studied for its potential use in treating myocardial ischemia. It acts as an adenosine A3 receptor agonist, which can help reduce tissue damage during ischemic events by promoting protective mechanisms in cardiac tissues .

Biological evaluations of this compound have focused on its pharmacokinetic properties and mechanisms of action.

3.1 In Vitro Studies

Compounds similar to this compound have shown promising results in various in vitro assays. For example, studies assessing their inhibitory potency against specific enzymes (e.g., cholinesterases) reveal IC50 values that indicate effective inhibition .

3.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of these compounds in treating conditions like ischemia and neurodegeneration. Preliminary results suggest significant improvements in survival rates and functional recovery following administration .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The benzyloxy group in the target compound enhances electron density at the aromatic ring, contrasting with the strong electron-withdrawing trifluoromethyl group in BP 9633. This difference impacts reactivity in electrophilic substitution or nucleophilic addition reactions.

- Basicity : The N-methyl group in the target compound reduces basicity compared to primary amines like BP 9635, affecting solubility in acidic media.

Fragmentation and Analytical Behavior

While direct data on the target compound’s mass spectrometry (MS) behavior is unavailable, fragmentation patterns of structurally related N-methyl amines (e.g., N-methyl aspidodasycarpine) suggest common neutral losses such as CH₃NH₂ (−31 Da) or H₂O (−18 Da) during collision-induced dissociation (CID) . The benzyloxy group may introduce additional fragmentation pathways, such as cleavage of the ether bond, distinguishing it from non-ether-containing analogues like BP 9634.

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods to prepare secondary benzylamines such as this compound is via reductive amination of the corresponding benzaldehyde with methylamine or methylamine equivalents.

-

- Combine 2-benzyloxy-5-fluorobenzaldehyde with methylamine hydrochloride in an alcoholic solvent such as ethanol.

- Add a base (e.g., triethylamine) to liberate free methylamine.

- Stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC).

- Add a reducing agent such as sodium borohydride (NaBH4) to reduce the imine to the secondary amine.

- Extract and purify the product by chromatography or crystallization.

-

- Solvents: ethanol, methanol, or mixtures with dichloromethane.

- Temperature: room temperature to mild heating (up to reflux).

- Reaction time: 30 minutes to several hours depending on scale and reactivity.

-

- Mild conditions.

- High selectivity for secondary amine formation.

- Straightforward purification.

Nucleophilic Substitution of Benzyl Halides

An alternative method involves nucleophilic substitution of a benzyl halide bearing the 2-benzyloxy-5-fluoro substituents with methylamine.

-

- Prepare or obtain 2-benzyloxy-5-fluorobenzyl bromide or chloride.

- React the benzyl halide with methylamine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Use a base like potassium carbonate to scavenge the generated acid.

- Stir the reaction mixture at reflux or elevated temperature (60–80 °C) for several hours.

- Purify the product by flash chromatography.

-

- Solvent: acetonitrile, DMF, or DMSO.

- Temperature: 60 °C to reflux.

- Reaction time: 3–24 hours.

-

- Direct substitution without need for reduction.

- Suitable for large-scale synthesis.

Catalytic Hydrogenation of Imines or Nitriles

In some patents, catalytic hydrogenation is used to reduce imines or nitriles to the target amines.

-

- Prepare the imine intermediate by reacting the aldehyde with methylamine or ammonia equivalents.

- Subject the imine to catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon.

- Reaction performed under pressure (1–5 atm) and mild temperatures.

- Isolate the amine product after workup.

-

- Solvents: methanol, ethanol, or tetrahydrofuran.

- Temperature: room temperature to 50 °C.

- Pressure: 1–5 atm hydrogen.

- Reaction time: variable, typically several hours.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reductive Amination | 2-benzyloxy-5-fluorobenzaldehyde, methylamine, NaBH4 | Ethanol, MeOH, DCM | RT to reflux, 30 min–3 h | 46–94 | Mild, selective, high yield | Requires aldehyde precursor |

| Nucleophilic Substitution | 2-benzyloxy-5-fluorobenzyl bromide, methylamine, K2CO3 | Acetonitrile, DMF, DMSO | 60 °C to reflux, 3–24 h | 50–80 | Direct, scalable | Longer reaction time |

| Catalytic Hydrogenation | Imine intermediate, H2, Pd/C | Methanol, ethanol, THF | RT to 50 °C, 1–5 atm H2, several hours | Not specified | Clean reduction, versatile | Requires hydrogenation setup |

Research Findings and Optimization Notes

The choice of solvent significantly impacts reaction rate and yield. Alcoholic solvents favor imine formation and reduction, while polar aprotic solvents enhance nucleophilic substitution efficiency.

Reaction temperature and time must be optimized based on substrate reactivity; higher temperatures accelerate nucleophilic substitution but may cause side reactions.

Using an excess of methylamine or ammonia equivalents drives imine formation to completion, improving yields in reductive amination and hydrogenation methods.

Purification typically involves extraction, drying, and flash chromatography using solvent systems such as dichloromethane/methanol/ammonia mixtures to isolate the free base or hydrochloride salts.

The benzyloxy protecting group remains stable under reductive amination and nucleophilic substitution conditions, allowing selective functionalization of the benzylamine moiety.

Q & A

Q. What are the common synthetic routes for preparing N-methyl 2-benzyloxy-5-fluorobenzylamine, and how can intermediates be validated?

Methodological Answer: A typical synthesis involves:

Fluorobenzene Functionalization : Start with 5-fluoro-2-hydroxybenzaldehyde. Protect the hydroxyl group via benzylation (e.g., benzyl bromide, K₂CO₃ in DMF) to yield 2-benzyloxy-5-fluorobenzaldehyde .

Reductive Amination : React the aldehyde with methylamine under catalytic hydrogenation (H₂, Pd/C) or using NaBH₄/MeOH to form the primary amine.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Validation : Confirm intermediates via ¹H/¹³C NMR (e.g., benzyloxy protons at δ 4.9–5.1 ppm, fluorinated aromatic signals split due to J coupling) and HPLC-MS (m/z ~275 for the final product) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Prepare buffered solutions (pH 2–12), incubate the compound at 25°C, and monitor degradation via HPLC at 24/48/72 hours. Acidic conditions may hydrolyze the benzyl ether, while basic conditions could deprotonate the amine .

- Thermal Stability : Use TGA/DSC to analyze decomposition points. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions (e.g., over-alkylation)?

Methodological Answer:

- Catalyst Screening : Compare Pd/C vs. Raney Ni for reductive amination efficiency. Pd/C typically offers higher selectivity for secondary amines .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, reducing dimerization.

- Stoichiometric Control : Limit methylamine to 1.2 equivalents to avoid over-alkylation. Monitor reaction progress via in situ FTIR (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What mechanistic insights explain the reactivity of the 5-fluoro substituent in cross-coupling or nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effect : The fluorine atom meta to the benzylamine group deactivates the aromatic ring, directing electrophilic substitution to the para position.

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals. The LUMO is often localized near the fluorine, favoring SNAr reactions with strong nucleophiles (e.g., Grignard reagents) .

Q. How can researchers resolve contradictions in reported catalytic efficiency for this compound in asymmetric synthesis?

Methodological Answer:

- Reproduce Key Studies : Compare protocols using chiral ligands (e.g., BINAP vs. Salen) and varying metal catalysts (Cu, Pd).

- Data Reconciliation : Analyze enantiomeric excess (%ee) via chiral HPLC (Chiralpak AD-H column) and correlate with reaction conditions (e.g., solvent polarity, temp). Contradictions may arise from trace moisture or oxygen sensitivity .

Analytical and Application-Focused Questions

Q. What advanced spectroscopic techniques are critical for characterizing degradation products?

Methodological Answer:

Q. How does the benzyloxy group influence the compound’s bioavailability in pharmacological assays?

Methodological Answer:

- LogP Measurement : Use shake-flask method (octanol/water) to determine lipophilicity. The benzyloxy group increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor demethylation or benzyl ether cleavage via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.